Methyl tetradeca-3,5-dienoate Methyl tetradeca-3,5-dienoate
Brand Name: Vulcanchem
CAS No.: 25091-23-0
VCID: VC19680821
InChI: InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3
SMILES:
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

Methyl tetradeca-3,5-dienoate

CAS No.: 25091-23-0

Cat. No.: VC19680821

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl tetradeca-3,5-dienoate - 25091-23-0

Specification

CAS No. 25091-23-0
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name methyl tetradeca-3,5-dienoate
Standard InChI InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3
Standard InChI Key LAWLUKKGUTWMSP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=CC=CCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Methyl tetradeca-3,5-dienoate is defined by the IUPAC name methyl tetradeca-3,5-dienoate and possesses the canonical SMILES representation CCCCCCCCC=CC=CCC(=O)OC. The compound’s backbone consists of a tetradecane chain (14 carbons) with double bonds at the third and fifth positions, followed by a methyl ester group at the terminal carboxylate (Figure 1). The conjugated diene system (C3-C4\text{C}_3\text{-C}_4 and C5-C6\text{C}_5\text{-C}_6) introduces significant rigidity and electronic delocalization, influencing its reactivity in addition and polymerization reactions.

Table 1: Key Physicochemical Properties of Methyl Tetradeca-3,5-Dienoate

PropertyValueSource
Molecular FormulaC15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}
Molecular Weight (g/mol)238.37
Boiling PointNot reported-
DensityNot reported-
LogPEstimated >3 (hydrophobic)

Synthesis and Industrial Production

Esterification Reaction Pathways

The primary synthesis route involves the acid-catalyzed esterification of tetradeca-3,5-dienoic acid with methanol:

RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

where R\text{R} represents the tetradeca-3,5-dienoyl group. Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reaction yields optimized under reflux conditions. Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity.

Purification and Isolation

Post-synthesis purification involves fractional distillation or column chromatography to separate the ester from unreacted acid, alcohol, and byproducts. Gas chromatography-mass spectrometry (GC-MS) is commonly used for quality control, verifying the absence of structural isomers such as methyl (3E,5E)-tetradecadienoate.

Chemical Reactivity and Functional Applications

Reactivity of the Conjugated Diene System

The conjugated double bonds undergo characteristic reactions:

  • Diels-Alder Cycloaddition: Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts, useful in polymer synthesis.

  • Hydrogenation: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the double bonds, yielding methyl tetradecanoate, a saturated fatty acid ester.

Ester Group Reactivity

The methyl ester undergoes hydrolysis in basic or acidic conditions:

RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}

This reaction is critical for regenerating the free fatty acid in industrial processes.

Biological and Industrial Significance

Industrial Applications

  • Polymer Chemistry: The conjugated diene system enables copolymerization with vinyl monomers, producing materials with tailored elasticity.

  • Flavor and Fragrance: Unsaturated esters contribute to aromatic profiles in synthetic flavors, though specific applications for this compound remain unexplored.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Methyl Tetradeca-3,5-Dienoate and Analogous Esters

CompoundMolecular FormulaDouble Bond PositionsBiological RoleSource
Methyl tetradeca-3,5-dienoateC15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}3,5Not reported
(3E,5Z)-TetradecadienoateC14H23O2\text{C}_{14}\text{H}_{23}\text{O}_{2}3E,5ZInsect pheromone
Methyl nona-3,5-dienoateC10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2}3,5Not reported

Key observations:

  • Chain Length: Shorter chains (e.g., nona-3,5-dienoate) reduce hydrophobicity and alter volatility .

  • Stereochemistry: The (3E,5Z) configuration in megatomoate is critical for pheromonal activity, highlighting the importance of double bond geometry .

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